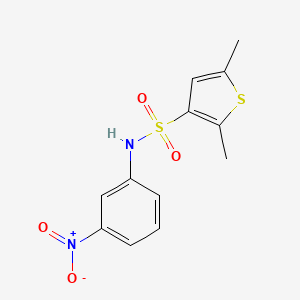

![molecular formula C7H10N2O3S2 B5519093 N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519093.png)

N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide involves specific reactions, such as the use of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine, leading to the formation of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates. This process represents a convenient route towards 4-arylsulfonyl-3-carboxamidothiophenes, although acylation under standard conditions might be challenging (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

Structural analysis through X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy provides detailed information on the molecular geometry and electron distribution within N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide. Single crystal X-ray studies have helped in confirming the triclinic system of space group p-1, elucidating the molecule's stability through hyperconjugative interactions and charge delocalization using natural bond orbital (NBO) analysis (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Chemical Reactions and Properties

The compound's reactivity has been explored in various studies, highlighting its potential in forming complex molecules through reactions with active methylenes, resulting in novel thiophene derivatives. Such reactivity towards different reagents underscores the versatility of N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide in synthetic chemistry applications (Mohareb, Sherif, Habashi, Abdel‐Sayed, & Osman, 1995).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, provide essential information for handling and applying N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide. The compound exhibits specific crystalline structures that influence its solubility and thermal stability, essential for its storage and application in various chemical reactions (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Chemical Properties Analysis

Investigating the chemical properties, including reactivity with different chemical groups and stability under various conditions, is crucial for understanding the compound's applications. Studies on the antimicrobial activity and molecular docking suggest potential biological applications, although not directly related to this compound's intended chemical utility. However, these studies underscore the importance of understanding the broader chemical behaviors and interactions of such compounds (Ghorab, Soliman, Alsaid, & Askar, 2017).

Aplicaciones Científicas De Investigación

Electrochemical Synthesis of Water-Soluble Polymers

Research by Turac et al. (2008) demonstrated the electrochemical synthesis of a water-soluble and self-doped polythiophene derivative using a new monomer, which was characterized for its electrochemical properties and potential applications in polymer science (E. Turac et al., 2008).

Mechanochemical Synthesis in Pharmaceutics

Tan et al. (2014) highlighted the application of mechanochemistry for the synthesis of pharmaceutically relevant sulfonyl-(thio)ureas, including known anti-diabetic drugs, showcasing an efficient and green synthetic approach (Davin Tan et al., 2014).

Advances in Antiandrogenic Compounds

A study by Tucker et al. (1988) focused on the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, leading to the discovery of potent antiandrogens for treating androgen-responsive diseases (H. Tucker et al., 1988).

Chemosensor Development

Meng et al. (2018) developed a highly selective fluorescence chemosensor based on a coumarin fluorophore for detecting Cu2+ and H2PO4− ions, illustrating the compound's utility in environmental monitoring and analytical chemistry (Xianjiao Meng et al., 2018).

Environmental Implications and Transformation Products

Nödler et al. (2012) investigated the microbially mediated abiotic formation of reversible and non-reversible sulfamethoxazole transformation products during denitrification, providing insight into the environmental behavior and degradation pathways of sulfonamide antibiotics (K. Nödler et al., 2012).

High-Performance Polymers

Research on sulfur-containing polymers, such as those reported by Kausar et al. (2014), underscores the importance of incorporating sulfur into polymer backbones for achieving high-performance materials suitable for various applications, from optoelectronics to fuel cells (Ayesha Kausar et al., 2014).

Propiedades

IUPAC Name |

N-methyl-4-(methylsulfamoyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S2/c1-8-7(10)6-3-5(4-13-6)14(11,12)9-2/h3-4,9H,1-2H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTMFPMHDQEHIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methylbenzoate](/img/structure/B5519011.png)

![ethyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5519039.png)

![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519043.png)

![2-(ethylamino)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5519062.png)

![(1R*,5R*)-6-(2-methoxyisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5519066.png)

![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519071.png)

![3-[5-(4-chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5519076.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5519081.png)

![N-[2-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5519082.png)

![5,6-dimethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5519102.png)

![(3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol](/img/structure/B5519106.png)

![(1R*,2S*)-N-butyl-N'-[(5-methyl-3-isoxazolyl)methyl]-1,2-cyclohexanedicarboxamide](/img/structure/B5519112.png)

![1-(3-biphenylyl)-5-butyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519118.png)